Chlorophenoxyessigsauren

Chlorophenoxyacetates are a class of herbicides characterized by their ability to selectively control broadleaf weeds while minimizing damage to grasses. These compounds typically feature an acetate ester group attached to a para-chlorophenyl ring, which confers unique herbicidal properties. The mechanism of action involves the inhibition of aromatic amino acid synthesis in plants, disrupting essential metabolic processes and leading to weed death. Common examples include 2,4-Dichlorophenoxyacetic acid (2,4-D) and MCPA (Mecoprop). These compounds are widely used in agriculture for their effectiveness against various types of weeds while having a lower impact on crops due to their selectivity. However, they require careful handling and application to ensure environmental safety and efficacy.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

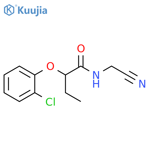

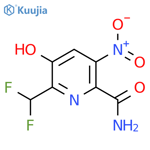

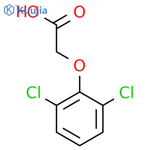

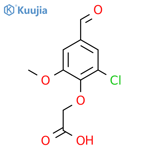

|

2-(5-Chloro-2-hydroxyphenoxy)acetic acid | 328104-87-6 | C8H7ClO4 |

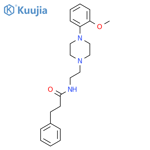

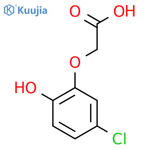

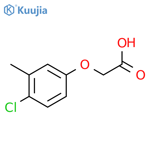

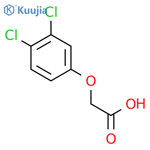

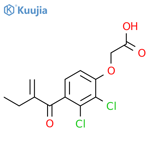

|

2-(4-Chloro-3-methylphenoxy)acetic acid | 588-20-5 | C9H9O3Cl |

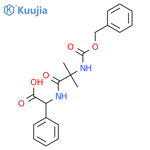

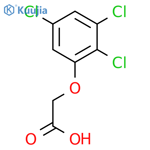

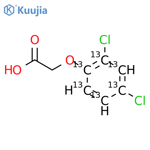

|

(2,3,5-trichlorophenoxy)acetic acid | 33433-95-3 | C8H5O3Cl3 |

|

2-(2,6-dichlorophenoxy)acetic Acid | 575-90-6 | C8H6Cl2O3 |

|

3,4-Dichlorophenoxyacetic acid | 588-22-7 | C8H6Cl2O3 |

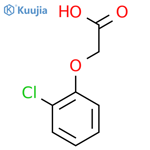

|

2-(2-chlorophenoxy)acetic acid | 614-61-9 | C8H7ClO3 |

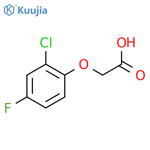

|

(2-Chloro-4-fluorophenoxy)acetic Acid | 399-41-7 | C8H6ClFO3 |

|

2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid | 123022-07-1 | C10H9O5Cl |

|

2,4-Dichlorophenoxyacetic Acid-13C6 | 150907-52-1 | C8H6O3Cl2 |

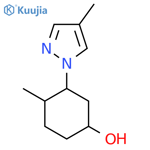

|

Ethacrynic acid | 58-54-8 | C13H12Cl2O4 |

Verwandte Literatur

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

-

Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985

-

3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

Empfohlene Lieferanten

-

pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte